Calcium gluconate serves as a readily available source of calcium ions for treating hypocalcemia, a condition characterized by low serum calcium levels [National Center for Biotechnology Information (.gov), ]. Studies demonstrate its effectiveness in reversing hypocalcemia-induced cardiac dysrhythmias in various settings [National Center for Biotechnology Information (.gov), ].
In cases of hyperkalemia (elevated potassium) and hypermagnesemia (elevated magnesium), intravenous calcium gluconate can act as a temporary stabilizer by antagonizing the detrimental effects of these electrolytes on cardiac function [National Center for Biotechnology Information (.gov), ]. However, it's crucial to note that it doesn't directly address the underlying cause of these electrolyte imbalances.
Research suggests that calcium gluconate might possess anti-inflammatory and antioxidant properties. Studies in animal models with rheumatoid arthritis have shown its ability to reduce inflammation and oxidative stress markers, potentially offering therapeutic benefits [National Center for Biotechnology Information (.gov), ]. Further investigations are warranted to establish its efficacy and underlying mechanisms in human studies.
The gluconate component of calcium gluconate, being a derivative of glucose, has garnered interest in cancer research. Its ability to chelate divalent metals like iron and copper, crucial for some cancer cell functions, is being explored as a potential strategy in cancer therapy [National Center for Biotechnology Information (.gov), ]. However, this area of research is still in its preliminary stages, and further studies are needed to evaluate its potential and safety in the context of cancer treatment.
Calcium gluconate is being investigated as a potential neuropathy preventative measure in patients undergoing treatment with oxaliplatin, a chemotherapy drug known to cause nerve damage [National Center for Biotechnology Information (.gov), ].
Its chelating properties are also being explored for detoxification purposes in cases of hydrofluoric acid exposure [National Center for Biotechnology Information (.gov), ].
Calcium gluconate (Ca(C6H11O7)2) is a white, odorless, crystalline solid commonly used as a calcium supplement and medication []. It is the calcium salt of gluconic acid, a naturally occurring organic acid found in fruits and honey. Calcium gluconate plays a vital role in scientific research due to its ability to provide bioavailable calcium ions (Ca2+) for various applications [].
Calcium gluconate has a complex molecular structure. Each molecule consists of two gluconate anions (C6H11O7-) bound to a central calcium cation (Ca2+) through ionic bonds []. The gluconate anion has a branched carbon chain with five hydroxyl groups (OH-) and a carboxylate group (COO-). The presence of multiple oxygen atoms creates potential binding sites for calcium, allowing for stable chelation.
Calcium gluconate is commercially produced by neutralizing gluconic acid with calcium carbonate (CaCO3) or calcium hydroxide (Ca(OH)2) [].
CaCO3 + 2H⁺Gluc⁻ → Ca(Gluc)²⁻ + CO2 + H2O (Eq. 1) []
Upon heating, calcium gluconate decomposes to release calcium oxide (CaO) and carbon dioxide (CO2) [].
Ca(Gluc)²⁻ → CaO + CO2 + other products (Eq. 2) []
Calcium gluconate reacts with various compounds depending on the experimental conditions. For instance, it can form precipitates with certain anions like sulfate (SO4²⁻) or phosphate (PO4³⁻) [].
The primary mechanism of action of calcium gluconate is related to its ability to increase serum calcium levels. When administered intravenously, calcium ions dissociate from the gluconate molecule and readily enter the bloodstream. This increase in calcium concentration can: